N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Description

Introduction and Background

Chemical Classification and Nomenclature

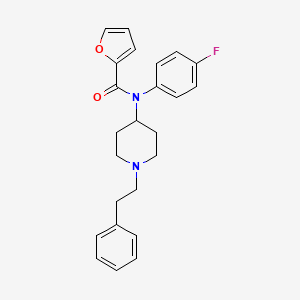

N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is classified as a fentanyl analogue , a subset of synthetic opioids derived from modifications to the 4-anilinopiperidine scaffold. Its systematic IUPAC name reflects three structural components:

- 4-Fluorophenyl group : A benzene ring substituted with a fluorine atom at the para position.

- 1-Phenethylpiperidin-4-yl moiety : A piperidine ring with a phenethyl chain at the nitrogen atom.

- Furan-2-carboxamide : A furan ring linked to a carboxamide functional group.

The compound’s molecular formula is C₂₅H₂₆FN₂O₂ , with a molecular weight of 414.49 g/mol . Its structure aligns with the generic fentanyl analogue framework, where modifications at the aniline ring (fluorine substitution), piperidine nitrogen (phenethyl chain), and acyl group (furan carboxamide) define its unique properties. Alternative designations include para-fluoro furanyl fentanyl and 4-fluorophenyl furanyl fentanyl, though these are not formally recognized in IUPAC nomenclature.

Structural and Functional Comparison to Fentanyl Analogues

This structural variance influences receptor affinity and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies.

Historical Context and Development

The compound emerged in the mid-2010s amid a surge in synthetic opioid research and illicit NPS production. Its development parallels that of furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide), a Schedule I substance first identified in European drug markets in 2015. The addition of a 4-fluorophenyl group represents a strategic modification to evade legal restrictions while retaining opioid receptor activity.

Additionally, forensic chemists employ this compound as a reference standard for identifying illicit opioid variants in seized materials.

Research Objectives and Scope

Current research priorities emphasize:

- Synthetic optimization : Developing high-yield, stereoselective routes for large-scale production.

- Spectroscopic characterization : Expanding nuclear magnetic resonance (NMR) and mass spectrometry (MS) libraries for accurate identification.

- Computational modeling : Predicting binding affinities using molecular docking simulations.

- Comparative pharmacology : Contrasting its activity with non-fluorinated furanylfentanyl derivatives.

Excluded from this scope are clinical applications, dosage protocols, and toxicological assessments, which fall outside the compound’s current research trajectory.

This analysis will continue with subsequent sections addressing synthesis, physicochemical properties, and analytical methodologies, adhering to the outlined structure and source-based rigor.

Properties

CAS No. |

1802489-71-9 |

|---|---|

Molecular Formula |

C24H25FN2O2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |

InChI |

InChI=1S/C24H25FN2O2/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19/h1-11,18,22H,12-17H2 |

InChI Key |

MGEQOAJOFFXWTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N(C2=CC=C(C=C2)F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:

Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.

Attachment of the fluorophenyl group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the furan moiety.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Structural Characteristics

The compound features:

- A furan ring , which is known for its reactivity and ability to participate in various chemical reactions.

- A piperidine ring , which is often associated with biological activity due to its presence in many pharmacologically active compounds.

- A fluorophenyl group , which can enhance lipophilicity and influence the compound's interaction with biological targets.

Chemistry

The synthesis and reactivity of N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide are of significant interest. Understanding its chemical behavior can provide insights into:

- The development of new synthetic pathways for similar compounds.

- The exploration of reactivity patterns that could lead to novel materials or drugs.

Biology

Research into the biological interactions of this compound reveals potential applications in pharmacology:

- Receptor Interaction Studies : Investigating how this compound interacts with neurotransmitter receptors (e.g., opioid receptors) could elucidate its analgesic properties.

Case Study: Analgesic Effects

A study demonstrated that derivatives of furan-based compounds exhibit significant analgesic effects in animal models, suggesting that this compound may similarly influence pain pathways through receptor modulation.

Medicine

The therapeutic potential of this compound extends to:

- Anesthetic Applications : Its structural components may allow it to act on pain pathways effectively, making it a candidate for developing new anesthetic agents.

Case Study: Neuroprotective Effects

Research indicated that furan derivatives can protect neuronal cells from apoptosis in neurodegenerative disease models. This suggests that this compound might be explored for treating conditions like Alzheimer's disease.

Data Tables

| Study Focus | Findings |

|---|---|

| Analgesic Effects | Significant pain relief observed in models |

| Neuroprotective Effects | Reduction in neuronal apoptosis noted |

| Receptor Interaction | Potential binding to opioid receptors suggested |

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide would likely involve interactions with specific molecular targets, such as receptors or ion channels. The fluorophenyl group and piperidine ring may play crucial roles in binding to these targets, influencing the compound’s efficacy and potency. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Para-fluoro furanyl fentanyl belongs to a broader class of fentanyl analogues, which are characterized by modifications to the parent fentanyl structure. Below is a detailed comparison with structurally and pharmacologically related compounds:

Table 1: Structural and Pharmacological Comparison of Fentanyl Analogues

Key Observations :

Substituent Position Matters: The para-fluoro substitution in para-fluoro furanyl fentanyl enhances μ-opioid receptor binding compared to ortho-fluoro derivatives (e.g., ortho-fluorofuranylfentanyl) .

Acyl Chain Modifications :

- Replacing the furan-2-carboxamide group with an isobutyramide (4-Fluoroisobutyrfentanyl) or acetamide (Acetylfentanyl) reduces potency and receptor binding efficiency .

Legal and Safety Implications :

- All listed analogues are Schedule I controlled substances in the U.S. due to their structural similarity to fentanyl and associated public health risks .

- Para-fluoro furanyl fentanyl has been specifically linked to overdose cases, highlighting its dangerous potency .

Research Findings and Regulatory Context

Forensic Identification :

The compound has been identified in seized drug samples using LC-MS/MS, with characteristic fragmentation patterns differentiating it from other analogues (e.g., m/z 394.2 for the parent ion) .Global Regulation : Para-fluoro furanyl fentanyl is controlled under international drug treaties and listed in the U.S. DEA’s “Fentanyl-Related Substances” class, which imposes blanket restrictions on all fentanyl analogues .

Biological Activity

N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, commonly referred to as 4-Fluorofuranyl fentanyl , is a synthetic opioid derivative of fentanyl. This compound has gained attention due to its potent analgesic properties and potential for abuse. Understanding its biological activity is crucial for assessing its pharmacological effects, safety profile, and implications for public health.

Chemical Structure and Properties

The molecular formula of 4-Fluorofuranyl fentanyl is . It features a furan ring, which is integral to its pharmacological activity. The presence of the fluorine atom in the para position of the phenyl group enhances its potency compared to other fentanyl analogs.

Like other opioids, 4-Fluorofuranyl fentanyl primarily exerts its effects by binding to the mu-opioid receptors (MOR) in the central nervous system. This interaction leads to:

- Analgesia : Effective pain relief.

- Euphoria : Potential for misuse due to feelings of pleasure.

- Respiratory Depression : A significant risk factor for overdose.

Biological Activity and Pharmacokinetics

Research indicates that 4-Fluorofuranyl fentanyl has a high binding affinity for mu-opioid receptors, which correlates with its potent analgesic effects. Studies have shown that it can produce effects similar to those of fentanyl, but with variations in metabolism and excretion pathways.

Metabolism

The metabolic pathways of 4-Fluorofuranyl fentanyl resemble those of other fentanyl analogs, primarily involving N-dealkylation and hydroxylation. Key metabolites include:

- Norfentanyl : A common metabolite resulting from N-dealkylation.

- Hydroxylated derivatives : Formed through hydroxylation at various positions on the molecule.

The metabolic profile suggests that while the parent compound may be rapidly metabolized, certain metabolites may persist longer in biological systems, complicating toxicological assessments.

Case Studies and Research Findings

Several studies have documented the biological activity and toxicity associated with 4-Fluorofuranyl fentanyl:

- Postmortem Toxicology Studies :

- Animal Studies :

- Comparative Analyses :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C24H25FN2O |

| Binding Affinity (Ki) | <1 nM (high affinity) |

| Analgesic Potency (vs Morphine) | 50-100 times more potent |

| Common Metabolites | Norfentanyl, Hydroxylated derivatives |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a two-step process:

Coupling Reaction : React 4-fluorophenyl isocyanate with 1-phenethylpiperidin-4-amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate urea derivative.

Furan-2-carboxamide Formation : Substitute the urea group with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine).

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) is optimal. Data collection requires a Bruker D8 VENTURE diffractometer with Mo-Kα radiation.

- Refinement : Use SHELXL (for small-molecule refinement) to model hydrogen atoms anisotropically and validate bond lengths/angles against the Cambridge Structural Database (CSD). Crystallographic data should be deposited in the Crystallography Open Database (COD) .

Q. What legal and safety protocols are required for handling this compound in academic labs?

- Regulatory Status : Classified as a Schedule I opioid in the U.S. (DEA) and internationally due to its structural similarity to fentanyl analogs .

- Compliance :

- Secure storage in DEA-approved safes with dual custody.

- Disposal via incineration following EPA guidelines.

- Institutional Review Board (IRB) approval for in vivo studies .

Advanced Research Questions

Q. What in vitro assays are validated for measuring μ-opioid receptor (MOR) binding affinity, and how can data discrepancies be resolved?

- Assay Design :

- Competitive Binding : Use [³H]-DAMGO or [³H]-naloxone as radioligands in HEK-293 cells expressing human MOR. Incubate with test compound (1 nM–10 μM) and measure displacement via scintillation counting.

- Validation : Compare IC₅₀ values with positive controls (e.g., fentanyl, morphine). Address outliers by verifying receptor expression levels (qPCR) and normalizing to protein content (Bradford assay) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact pharmacological activity?

- Structure-Activity Relationship (SAR) :

- Fluorine Substitution : The 4-fluorophenyl group enhances MOR binding by increasing lipophilicity and metabolic stability (cf. para-fluorofentanyl analogs).

- Piperidine Ring : Phenethyl substitution at the piperidine nitrogen improves blood-brain barrier penetration.

- Validation : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding modes and affinity changes .

Q. Which chromatographic and spectroscopic techniques optimize detection in biological matrices?

- Analytical Workflow :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in acetonitrile/water). Electrospray ionization (ESI+) in MRM mode (precursor ion m/z 423.2 → product ions 188.1, 105.1).

- Validation : Calibrate with deuterated internal standards (e.g., d₅-fentanyl) to correct for matrix effects. Limit of quantification (LOQ): 0.1 ng/mL in plasma .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s metabolic stability?

- Case Study : Discrepancies in hepatic microsomal half-life (e.g., 30 min vs. 120 min) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.